molecular formula C16H13N5O4S B12518270 2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

Cat. No.: B12518270
M. Wt: 371.4 g/mol
InChI Key: HVNUHYUIKVACBS-UHFFFAOYSA-N
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Description

2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a complex organic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl group and the triazolo-thiadiazole moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against various microorganisms such as E. coli and B.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol involves its interaction with various molecular targets. The nitrophenyl group and the triazolo-thiadiazole moiety are believed to play a crucial role in its biological activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is unique due to the presence of the methoxy and nitrophenyl groups, which contribute to its distinct chemical properties and biological activities

Properties

Molecular Formula

C16H13N5O4S

Molecular Weight

371.4 g/mol

IUPAC Name

2-methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

InChI

InChI=1S/C16H13N5O4S/c1-25-13-8-10(4-7-12(13)22)15-19-20-14(17-18-16(20)26-15)9-2-5-11(6-3-9)21(23)24/h2-8,15,19,22H,1H3

InChI Key

HVNUHYUIKVACBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2NN3C(=NN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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